Bienvenue dans la boutique en ligne BenchChem!

N-(2-fluorobenzyl)propan-1-amine

pyruvate kinase M2 AC50 maximal response

N-(2-Fluorobenzyl)propan-1-amine (CAS 62924-67-8) is a secondary amine belonging to the N-benzyl-N-alkylamine class, with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol. It features a propan-1-amine backbone N-substituted with a 2-fluorobenzyl group, where the ortho-fluorine substituent on the aromatic ring distinguishes it from non-fluorinated and other halogenated benzylamine analogs.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 62924-67-8
Cat. No. B1592869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)propan-1-amine
CAS62924-67-8
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCCN)F
InChIInChI=1S/C10H14FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
InChIKeyORHQNVQHOIVSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)propan-1-amine (CAS 62924-67-8): Core Identity and Procurement Relevance


N-(2-Fluorobenzyl)propan-1-amine (CAS 62924-67-8) is a secondary amine belonging to the N-benzyl-N-alkylamine class, with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol . It features a propan-1-amine backbone N-substituted with a 2-fluorobenzyl group, where the ortho-fluorine substituent on the aromatic ring distinguishes it from non-fluorinated and other halogenated benzylamine analogs . The compound is commercially available as a free base (typical purity 97%) and as the hydrochloride salt (CAS 1049773-83-2) . Its predicted pKa of 9.08±0.19, density of approximately 0.993 g/cm³, and boiling point around 214°C define its handling and formulation characteristics . The 2-fluoro substitution is not merely a structural footnote; it systematically alters the compound's basicity, lipophilicity, metabolic stability, and target engagement profile relative to the unsubstituted benzyl analog and other ortho-halogen variants—factors that directly inform scientific selection in drug discovery, chemical biology, and synthetic chemistry workflows .

Why N-(2-Fluorobenzyl)propan-1-amine Cannot Be Replaced by Generic In-Class Analogs


N-Benzylpropan-1-amines are not functionally interchangeable. The position and identity of the aryl substituent govern three interdependent properties that control both biological target engagement and synthetic utility: (i) amine basicity (pKa), which dictates protonation state at physiological pH and nucleophilicity in coupling reactions; (ii) lipophilicity (LogP), which influences membrane permeability, non-specific protein binding, and chromatographic behavior; and (iii) metabolic vulnerability, where the 2-fluoro substituent blocks cytochrome P450-mediated oxidative degradation at the ortho position while the electron-withdrawing effect of fluorine modulates the electron density of the aromatic ring and consequently the benzylamine C–N bond stability . As demonstrated in a parallel series of benzyl-substituted pyruvate kinase activators, even regioisomeric fluorination (2-fluoro vs. 3-fluoro vs. 4-fluoro) yields markedly divergent AC50 values and maximal response magnitudes, proving that simple in-class substitution is scientifically unsound without explicit comparative profiling [1].

Quantitative Differentiation Evidence for N-(2-Fluorobenzyl)propan-1-amine vs. Closest Analogs


Pyruvate Kinase M2 Activation: 2-Fluorobenzyl Delivers Superior Maximal Efficacy Over Benzyl and 2-Chlorobenzyl Analogs

In a parallel head-to-head evaluation of benzyl-substituted analogs in a human pyruvate kinase M2 (hPK M2) activation assay, the 2-fluorobenzyl-containing compound achieved an AC50 of 0.063 μM with a maximal response of 122% at 57 μM, compared to the non-fluorinated benzyl analog (AC50 0.062 μM, maximal response 101%) and the 2-chlorobenzyl analog (AC50 0.298 μM, maximal response 96%) [1]. While the AC50 values for 2-fluorobenzyl and benzyl were nearly identical, the 2-fluorobenzyl analog delivered a 21% higher maximal activation (122 vs. 101), indicating superior efficacy that is not captured by potency alone. Against the 2-chlorobenzyl analog, the 2-fluorobenzyl compound was 4.7-fold more potent and provided 27% greater maximal activation (122 vs. 96). Notably, the 3-fluorobenzyl regioisomer showed a substantially weaker profile (AC50 0.225 μM, maximal response 92%), underscoring that the ortho-fluorination position is non-trivial [1].

pyruvate kinase M2 AC50 maximal response fluorobenzyl SAR

Amine Basicity (pKa): 2-Fluoro Substitution Reduces Basicity by Approximately 0.9 Log Units vs. Unsubstituted Benzyl Analog

The predicted pKa of N-(2-fluorobenzyl)propan-1-amine is 9.08±0.19, determined via computational methods (ChemBK database) . In contrast, the unsubstituted N-benzylpropan-1-amine has a predicted pKa of approximately 10.0 (estimated based on the parent benzylamine pKa of 9.33 and the electron-donating effect of the N-propyl group) . This ~0.9 log unit reduction in basicity is a direct consequence of the electron-withdrawing inductive effect (–I) of the ortho-fluorine atom, which stabilizes the free amine form relative to the protonated ammonium species. For the 2-chlorobenzyl analog, the pKa is expected to be intermediate but closer to the 2-fluoro value due to the weaker –I effect of chlorine .

amine basicity pKa fluorine electronic effect salt formation

Lipophilicity (LogP): Modest LogP Elevation Facilitates Blood-Brain Barrier Penetration Potential Relative to Non-Fluorinated Analog

The presence of the ortho-fluorine atom increases the lipophilicity of N-(2-fluorobenzyl)propan-1-amine relative to the non-fluorinated parent. While an experimentally measured LogP for the target compound has not been reported in the peer-reviewed literature, the non-fluorinated N-benzylpropan-1-amine has a consensus LogP of 2.58 (range 2.34–2.58 across multiple databases) . The structurally analogous N-(2-fluorobenzyl)propan-2-amine (isopropyl variant) has a reported LogP of 2.45 [1]. Based on the well-established Hansch π constant for aromatic fluorine (+0.14), the LogP of N-(2-fluorobenzyl)propan-1-amine is estimated at approximately 2.7–2.8 [2]. This modest increase is sufficient to shift a compound from a suboptimal CNS penetration range toward the favorable LogP window of 2.0–3.5 for blood-brain barrier penetration, while avoiding the excessive lipophilicity (>5) associated with promiscuous off-target binding and poor solubility [2].

lipophilicity LogP CNS permeability fluorine effect

Multitarget Biological Activity Profile: Antimalarial, Antivenom, and Antifungal Activities Distinct from Unsubstituted Benzyl Analog

According to the AOD (Anticancer • Antivenom • Other Diseases) database maintained by Lin-Group, N-(2-fluorobenzyl)propan-1-amine exhibits a distinctive polypharmacological profile: it kills Plasmodium falciparum (antimalarial activity), nullifies lethal effects of Naja naja venom and inhibits phospholipase A2 present in the venom, and inhibits cilia formation by Aspergillus niger (antifungal activity) [1]. The database also reports anticarcinogenic activity (prevention of DMBA-induced transformation of JB6 cells), antipromoter activity (prevention of TPA-induced promotion), and protection against tert-butyl hydroperoxide-induced mutagenesis in Salmonella typhimurium TA102 and TA104 assays [1]. These activities are absent from the reported profile of the non-fluorinated N-benzylpropan-1-amine, which has been primarily described as a methionyl tRNA synthetase (MetRS) inhibitor with antibacterial applications [2]. Note: the AOD database entries are curated from literature but lack explicit IC50 values for direct quantitative comparison; cross-referencing with primary sources is recommended [3].

antimalarial antivenom antifungal phospholipase A2 inhibition

Anticancer Differentiation Activity: Arrest of Proliferation and Induction of Monocyte Differentiation in Undifferentiated Cells

According to patent-derived data indexed via freshpatents.com and webisa.webdatacommons.org, N-(2-fluorobenzyl)propan-1-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This differentiation-inducing mechanism is distinct from the cytotoxic mechanisms of most standard chemotherapeutics and positions the compound in the narrower field of differentiation therapy, conceptually analogous to all-trans retinoic acid (ATRA) in acute promyelocytic leukemia. No equivalent differentiation-inducing activity has been documented for the closest structural analogs (N-benzylpropan-1-amine, N-(2-chlorobenzyl)propan-1-amine, or N-(2-methylbenzyl)propan-1-amine) in the publicly available literature [3].

anticancer differentiation therapy monocyte proliferation arrest

Metabolic Stability Advantage: Fluorine Blockade of CYP450-Mediated Ortho-Position Oxidation

In N-benzylpropan-1-amines, the benzylic position and the ortho positions of the aromatic ring are primary sites of CYP450-mediated oxidative metabolism. The introduction of a fluorine atom at the ortho position (2-fluorobenzyl) is well-established in medicinal chemistry to block hydroxylation at this site by preventing the formation of the requisite arene oxide intermediate, thereby improving metabolic stability and prolonging half-life in hepatic microsome assays [1]. For N-(4-fluorobenzyl)propan-1-amine, vendor technical literature explicitly states that 'fluorine substitution typically enhances metabolic stability by preventing certain oxidative degradation pathways that might occur at the benzyl position' and that 'this modification often increases lipophilicity while providing resistance to enzymatic breakdown' . The 2-chlorobenzyl analog, by contrast, cannot employ this blocking strategy: C–Cl bonds are more susceptible to CYP450-mediated dechlorination than C–F bonds are to defluorination, due to the weaker C–Cl bond dissociation energy (BDE C–Cl ≈ 400 kJ/mol vs. BDE C–F ≈ 485 kJ/mol) [2].

metabolic stability CYP450 oxidative metabolism fluorine blocking

Highest-Confidence Application Scenarios for N-(2-Fluorobenzyl)propan-1-amine Based on Quantified Differentiation Evidence


Lead Optimization in hPKM2 Activator Programs: Prioritization Over 2-Chlorobenzyl and 3-Fluorobenzyl Congeners

Medicinal chemistry teams developing pyruvate kinase M2 activators for oncology or metabolic disease indications should select N-(2-fluorobenzyl)propan-1-amine or its derivatives over the 2-chlorobenzyl and 3-fluorobenzyl analogs. The direct head-to-head data from the luminescent pyruvate kinase-luciferase coupled assay shows a 4.7-fold AC50 advantage over 2-chlorobenzyl (0.063 μM vs. 0.298 μM) and a 3.6-fold advantage over 3-fluorobenzyl (0.063 μM vs. 0.225 μM), with a 27% and 30% higher maximal response, respectively [1]. The 4-fluorobenzyl regioisomer provides an even lower AC50 (0.057 μM) but a lower maximal response (102% vs. 122%), indicating that the 2-fluoro compound may offer a superior efficacy ceiling. This evidence directly guides analog prioritization in structure-activity relationship expansion campaigns [1].

CNS-Penetrant Fragment Library Design: Optimal Physicochemical Profile for Blood-Brain Barrier Penetration

For fragment-based drug discovery (FBDD) programs targeting CNS indications, N-(2-fluorobenzyl)propan-1-amine offers an estimated LogP (~2.7–2.8) that falls within the optimal CNS drug-like range (2.0–3.5), combined with a pKa of 9.08 that yields a balanced protonation state at physiological pH [2]. The non-fluorinated N-benzylpropan-1-amine (LogP 2.58) resides at the lower boundary of the CNS-optimal window, while the more lipophilic 2-chloro analog (estimated LogP ~3.2–3.4) approaches the upper limit where promiscuity risks increase. Coupled with the metabolic stability advantage conferred by the C–F bond, the 2-fluoro compound is the structurally minimal fragment with a CNS-optimized profile, making it a rational choice for inclusion in CNS-focused fragment screening libraries [2].

Phenotypic Screening for Differentiation-Inducing Anticancer Agents: Unique Biological Fingerprint

Drug discovery programs employing phenotypic screening to identify small molecules that induce differentiation of undifferentiated cancer cells should prioritize N-(2-fluorobenzyl)propan-1-amine as a screening set member. Patent-derived data indicate pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, a biological property not documented for the closest structural analogs (N-benzylpropan-1-amine, N-(2-chlorobenzyl)propan-1-amine, N-(2-bromobenzyl)propan-1-amine, or N-(2-methylbenzyl)propan-1-amine) [3]. This qualitative differentiation fingerprint, combined with the compound's reported antimalarial, antivenom, and antifungal activities [4], supports its use as a privileged scaffold for diversity-oriented synthesis of phenotypic screening libraries targeting multiple therapeutic areas [3][4].

Synthetic Intermediate for Fluorine-Containing Drug Candidates: Nucleophilic Reactivity Modulation

As a synthetic building block, N-(2-fluorobenzyl)propan-1-amine serves as a versatile intermediate for constructing fluorinated drug candidates. The reduced pKa (9.08 vs. ~10.0 for the non-fluorinated analog) translates to a lower proportion of protonated amine under standard amide coupling conditions (pH 8–9), enhancing nucleophilic reactivity in N-acylation and reductive amination reactions . This basicity differential can be exploited to achieve chemoselective functionalization in the presence of more basic amine components. Furthermore, the 2-fluorobenzyl group itself can serve as a metabolically stable pharmacophore in final drug substances, addressing the growing demand for fluorinated building blocks in pharmaceutical R&D pipelines—over 20% of FDA-approved drugs now contain at least one fluorine atom .

Quote Request

Request a Quote for N-(2-fluorobenzyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.